molecular formula C14H13NO4 B6387165 MFCD18316946 CAS No. 1261926-72-0

MFCD18316946

Cat. No.: B6387165
CAS No.: 1261926-72-0
M. Wt: 259.26 g/mol
InChI Key: JUJQUIZKESMAEO-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C14H13NO4 and a molecular weight of 259.30 g/mol It is a derivative of nicotinic acid, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxymethylphenyl)-2-methoxynicotinic acid typically involves the reaction of 4-hydroxymethylbenzaldehyde with 2-methoxynicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as crystallization, filtration, and drying to obtain the final product in a pure form .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxylic acid group.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst and may be carried out in solvents like ethanol or methanol.

Major Products Formed:

    Oxidation: The major product is 5-(4-Carboxyphenyl)-2-methoxynicotinic acid.

    Reduction: The major product is 5-(4-Aminomethylphenyl)-2-methoxynicotinic acid.

    Substitution: The products depend on the substituent introduced, such as 5-(4-Hydroxyphenyl)-2-methoxynicotinic acid if the methoxy group is replaced with a hydroxyl group.

Scientific Research Applications

5-(4-Hydroxymethylphenyl)-2-methoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxymethylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

  • 5-(4-Carboxyphenyl)-2-methoxynicotinic acid
  • 5-(4-Aminomethylphenyl)-2-methoxynicotinic acid
  • 5-(4-Hydroxyphenyl)-2-methoxynicotinic acid

Comparison: Compared to its similar compounds, 5-(4-Hydroxymethylphenyl)-2-methoxynicotinic acid is unique due to the presence of the hydroxymethyl group, which imparts specific chemical and biological properties. This group can undergo various chemical modifications, making the compound versatile for different applications. Additionally, the methoxy group enhances its solubility and stability, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-[4-(hydroxymethyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-19-13-12(14(17)18)6-11(7-15-13)10-4-2-9(8-16)3-5-10/h2-7,16H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJQUIZKESMAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687121
Record name 5-[4-(Hydroxymethyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-72-0
Record name 5-[4-(Hydroxymethyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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